molecular formula C18H18N4O3 B7874857 1-[3-(4-Methylphenyl)isoxazolo[4,5-d]pyrimidin-7-yl]piperidine-4-carboxylic acid

1-[3-(4-Methylphenyl)isoxazolo[4,5-d]pyrimidin-7-yl]piperidine-4-carboxylic acid

Cat. No.: B7874857
M. Wt: 338.4 g/mol
InChI Key: QCMCYFIYVJWXLO-UHFFFAOYSA-N
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Description

1-[3-(4-Methylphenyl)isoxazolo[4,5-d]pyrimidin-7-yl]piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyrimidine ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Methylphenyl)isoxazolo[4,5-d]pyrimidin-7-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the construction of the isoxazole ring. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds . The final step involves the coupling of the isoxazole and pyrimidine rings with the piperidine-4-carboxylic acid moiety under suitable conditions, often using catalysts like palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the use of expensive or toxic reagents, and employing efficient purification techniques. Microwave-assisted synthesis and flow chemistry are potential methods to enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of 1-[3-(4-Methylphenyl)isoxazolo[4,5-d]pyrimidin-7-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to the disruption of cellular processes, ultimately resulting in therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Methylphenyl)isoxazolo[4,5-d]pyrimidin-7-yl]piperidine-4-carboxylic acid is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

1-[3-(4-methylphenyl)-[1,2]oxazolo[4,5-d]pyrimidin-7-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11-2-4-12(5-3-11)14-15-16(25-21-14)17(20-10-19-15)22-8-6-13(7-9-22)18(23)24/h2-5,10,13H,6-9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMCYFIYVJWXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=C2N=CN=C3N4CCC(CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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